

Application Note: Quantification of 2-Nitro Nevirapine in Nevirapine Samples

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Compound of Interest

Compound Name: 2-Nitro Nevirapine

CAS No.: 284686-16-4

Cat. No.: B137581

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Introduction: The Critical Need for Controlling Genotoxic Impurities

Nevirapine is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] During the synthesis of the active pharmaceutical ingredient (API), various impurities can be introduced or formed.[2][3] Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are classified as known mutagenic carcinogens.[4][5] The presence of GTIs, even at trace levels, can pose a significant safety risk to patients.[6]

Aromatic nitro compounds are a well-known class of structural alerts for genotoxicity.[7] Therefore, **2-Nitro Nevirapine**, a potential process-related impurity or degradant, requires strict control. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous assessment and control of such impurities in drug substances.[4][8] This application note provides a comprehensive guide for the quantification of **2-Nitro Nevirapine** in nevirapine samples, focusing on a highly sensitive and validated analytical methodology to ensure product quality and patient safety.

Analytical Strategy: Leveraging LC-MS/MS for Ultra-Trace Quantification

Due to the extremely low permissible limits for genotoxic impurities (often in the parts-per-million range relative to the API), highly sensitive analytical techniques are imperative.^{[7][9]} While HPLC with UV detection is suitable for assaying nevirapine and its major impurities, it often lacks the sensitivity required for GTI analysis.^{[10][11]} Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its superior sensitivity, selectivity, and specificity.^{[8][12][13]}

This method is designed to provide accurate and precise quantification of **2-Nitro Nevirapine**, ensuring that it can be controlled at levels compliant with regulatory guidelines.

Experimental Protocols

Materials and Reagents

- Nevirapine API samples
- **2-Nitro Nevirapine** reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water

Standard and Sample Preparation

Standard Stock Solution (SSS) of **2-Nitro Nevirapine** (100 µg/mL): Accurately weigh 10 mg of **2-Nitro Nevirapine** reference standard and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the SSS with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from

0.1 ng/mL to 100 ng/mL.

Sample Solution (Nevirapine API at 10 mg/mL): Accurately weigh 100 mg of the nevirapine API sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

Spiked Sample Solution (for method validation): Prepare spiked samples by adding known amounts of the **2-Nitro Nevirapine** working standard solutions to the nevirapine sample solution to achieve final concentrations of the impurity at the limit of quantification (LOQ) and other desired levels.

LC-MS/MS Instrumentation and Conditions

The following is a recommended starting point for method development. Optimization may be required based on the specific instrumentation used.

Parameter	Recommended Condition
LC System	UPLC or HPLC system capable of high-pressure gradients
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	To be determined by infusing the 2-Nitro Nevirapine standard. A hypothetical transition could be based on the molecular weight of 2-Nitro Nevirapine.
Source Temperature	550 °C
Ion Spray Voltage	5500 V

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.^{[14][15]} Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of **2-Nitro Nevirapine** in a blank and a nevirapine sample.

- **Linearity:** The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r^2) > 0.99 is expected.[16][17]
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For genotoxic impurities, the LOQ should be sufficiently low to control the impurity at the Threshold of Toxicological Concern (TTC).[11][17]
- **Accuracy:** The closeness of the test results to the true value. This is typically assessed through recovery studies in spiked samples, with acceptance criteria of 80-120%.[15][16]
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (%RSD) of < 15% being acceptable.[16][18]
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Visualization

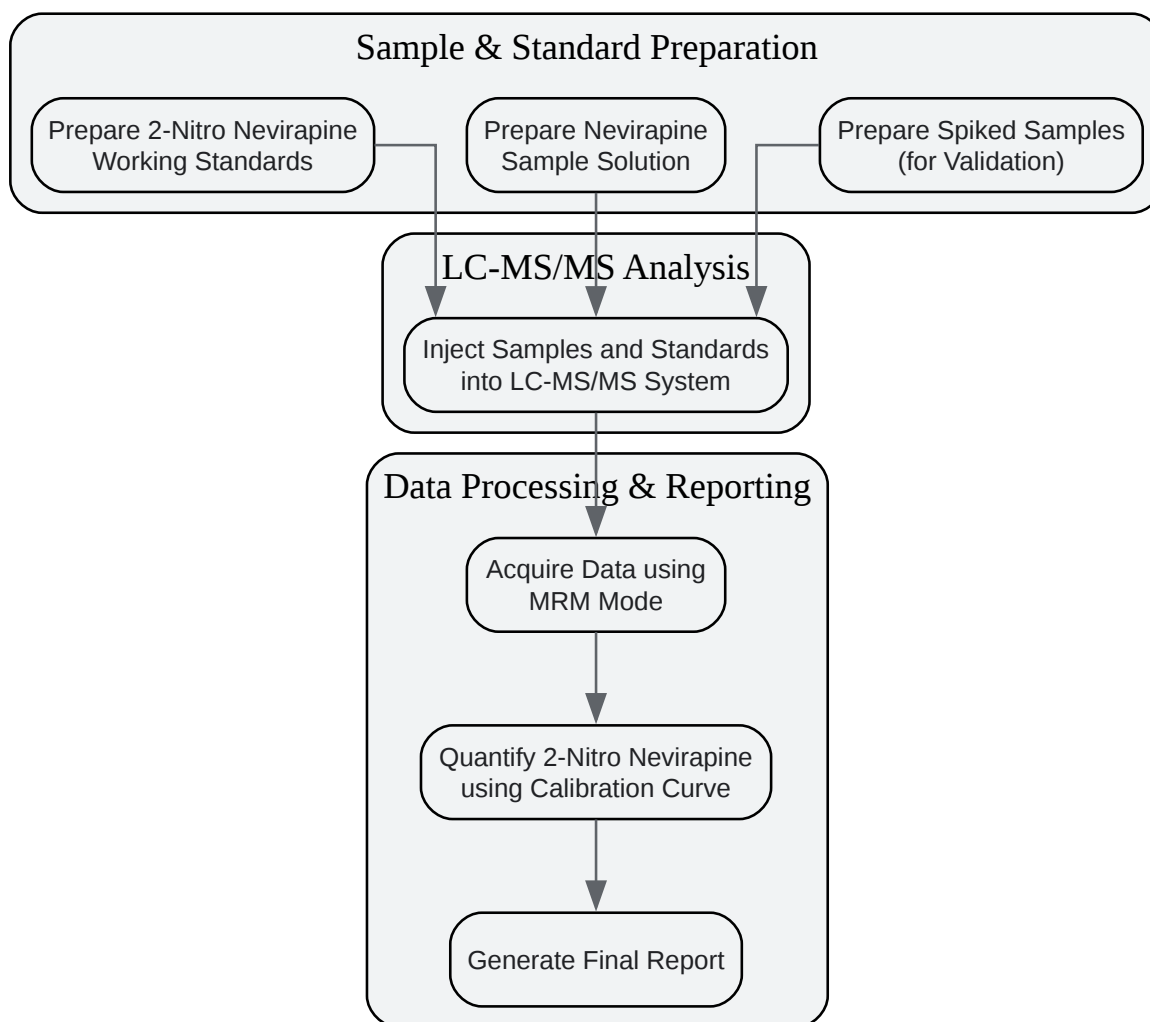
Method Validation Summary

The following table summarizes the expected performance characteristics of a validated method for the quantification of **2-Nitro Nevirapine**.

Validation Parameter	Acceptance Criteria	Expected Result
Linearity (r^2)	≥ 0.999	0.9995
LOD	Signal-to-Noise $\geq 3:1$	0.05 ng/mL
LOQ	Signal-to-Noise $\geq 10:1$	0.15 ng/mL
Accuracy (% Recovery)	80.0% - 120.0%	98.5% - 103.2%
Precision (%RSD)	$\leq 15\%$	$< 5\%$
Specificity	No interference at the retention time of the analyte	Complies
Robustness	No significant impact on results from minor changes	Complies

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **2-Nitro Nevirapine** in nevirapine samples.



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Caption: Workflow for **2-Nitro Nevirapine** Quantification.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of the potential genotoxic impurity **2-Nitro Nevirapine** in nevirapine API. The described protocol, when fully validated, will provide a reliable means to ensure that this impurity is controlled at or below the stringent levels required by global regulatory agencies. The implementation of such analytical procedures is fundamental to guaranteeing the quality and safety of nevirapine-containing pharmaceutical products.

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- To cite this document: BenchChem. [Application Note: Quantification of 2-Nitro Nevirapine in Nevirapine Samples]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137581/docs#application-note-quantification-of-2-nitro-nevirapine-in-nevirapine-samples>]

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